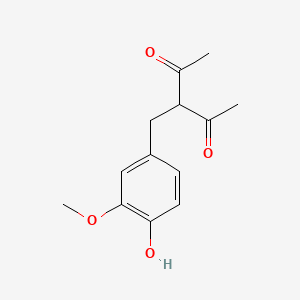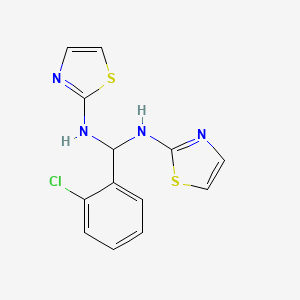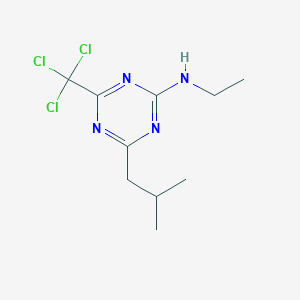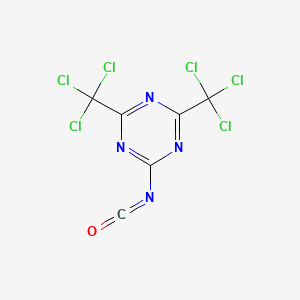
2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two trichloromethyl groups and an isocyanate group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with trichloromethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyanuric Chloride+Trichloromethyl Isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The trichloromethyl groups can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of polymers and advanced materials due to its reactive functional groups.
Biological Studies: Investigated for its potential interactions with biological molecules, although specific applications in medicine are less common.
Mécanisme D'action
The mechanism of action of 2-Isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products. The trichloromethyl groups can also participate in various reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Lacks the isocyanate group but has similar trichloromethyl groups.
2-Isocyanato-4,6-dichloro-1,3,5-triazine: Similar structure but with fewer chlorine atoms.
Propriétés
Numéro CAS |
31353-42-1 |
|---|---|
Formule moléculaire |
C6Cl6N4O |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
2-isocyanato-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6Cl6N4O/c7-5(8,9)2-14-3(6(10,11)12)16-4(15-2)13-1-17 |
Clé InChI |
XTQAUNBOKMVXKM-UHFFFAOYSA-N |
SMILES canonique |
C(=NC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


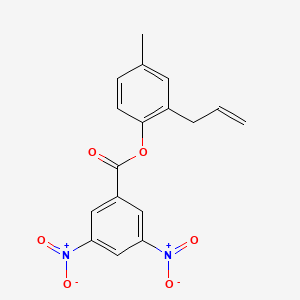
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
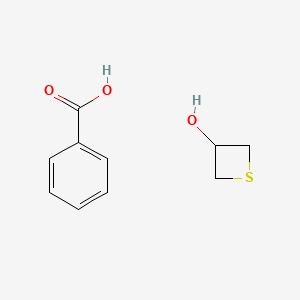
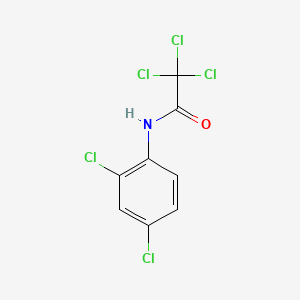

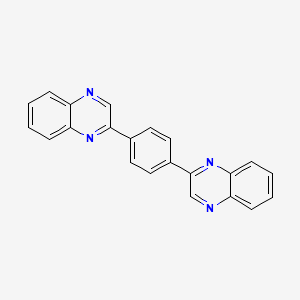

![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)
